REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7](Cl)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:14][O-:15].[Na+].[NH4+].[Cl-]>CO>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([O:15][CH3:14])[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC(=C(C#N)C=C1)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
159.3 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a screw cap pressure tube
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the product extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
to give the title substance in 85% yield
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=NC(=C(C#N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |